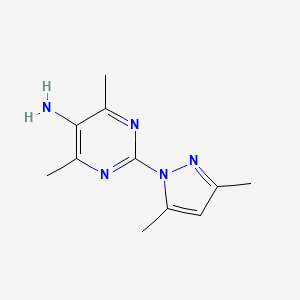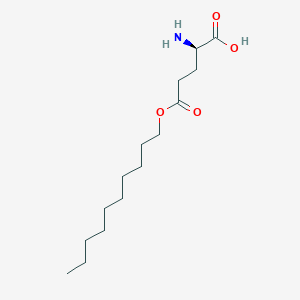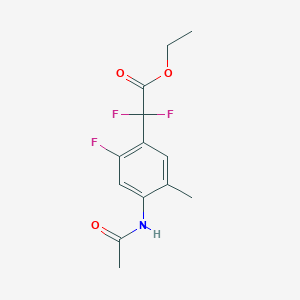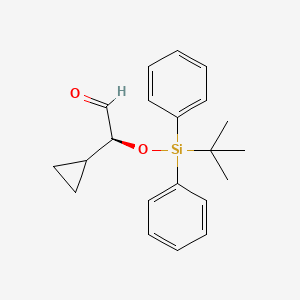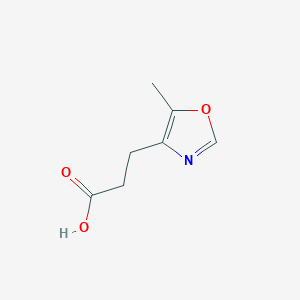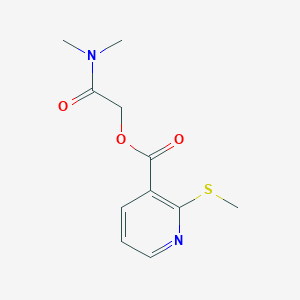
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine is a chiral amine with a tetrahydrofuran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a corresponding ketone or aldehyde using chiral catalysts or biocatalysts to achieve the desired stereochemistry . For example, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes or chemical synthesis using optimized reaction conditions to ensure high yield and enantiomeric purity. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the amine group or the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in biocatalytic processes, where it undergoes stereoselective transformations . The compound’s unique stereochemistry allows it to interact with chiral receptors and enzymes, influencing its biological activity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the synthesis of antibiotics and as a tool in biological studies.
(2S,3R)-3-Hydroxypipecolic Acid: A derivative of pipecolic acid with applications in the synthesis of bioactive molecules.
Uniqueness
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical and physical properties. Its specific stereochemistry also makes it valuable for enantioselective synthesis and as a chiral building block in various applications .
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
[(2S,3R)-3-methyloxolan-2-yl]methanamine |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-8-6(5)4-7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
WKDKDJKUBAFALO-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@@H]1CCO[C@@H]1CN |
Kanonische SMILES |
CC1CCOC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



